Maleic Acid Monoethyl Ester
Overview
Description
Ethyl hydrogen fumarate is a fatty acid ester.
ethyl maleate is a natural product found in Vaccinium macrocarpon with data available.
Scientific Research Applications
Toxicity Studies :
- Monoethyl maleate, along with its related esters like n-butyl maleate, has been studied for its potential toxicity and impact on organ health. For example, n-butyl maleate was evaluated for its subchronic oral toxicity in rats, revealing certain effects on organ weights but no significant pathology changes in examined tissues (Bell et al., 2007).
Chemical Synthesis and Applications :
- Research on the synthesis of mono polyethylene glycol maleate demonstrates the process of esterification of maleic anhydride, a procedure that may be relevant to the synthesis of monoethyl maleate (Song Yin-xia, 2009).
- Monoethyl maleate has been used in the synthesis of elastomeric networks from maleated soybean-oil glycerides, demonstrating its application in creating materials with elastomer-like properties (Echeverri et al., 2012).
Biomedical Research :
- In a study on oxidative stress in the gastrointestinal tract, glutathione monoethyl ester (a compound related to monoethyl maleate) was used to assess its antioxidant and regenerative potential. This indicates the potential biomedical applications of related maleate esters (Vergauwen et al., 2015).
- Monoethyl maleate's related esters, such as diethyl maleate, have been studied for their impact on cellular structures and stress responses, again highlighting the biomedical relevance of maleate esters (Hauser et al., 2007).
Materials Science :
- Monoethyl maleate and related compounds have been used in the study of polymers and composites, such as in the grafting of low-density polyethylene with diethyl maleate. This research highlights its role in developing new materials with specific properties (Albano et al., 2007).
Environmental Science :
- Research on greener plasticizers, which involves maleate-based compounds, shows the potential for monoethyl maleate and its derivatives in creating environmentally friendly materials. These studies emphasize the importance of chemical structure in biodegradation and environmental impact (Erythropel et al., 2015).
Properties
IUPAC Name |
(Z)-4-ethoxy-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMOEINVGRTEX-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892145 | |
Record name | Ethyl maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3990-03-2, 2459-05-4, 68987-59-7, 69278-94-0 | |
Record name | Monoethyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3990-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoethyl maleate | |
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Record name | NSC524101 | |
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Record name | Monoethyl maleate | |
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Record name | 2-Butenedioic acid (2Z)-, 1-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Butenedioic acid (2Z)-, mono-C16-18-alkyl esters | |
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Record name | 2-Butenedioic acid (2Z)-, mono-C12-13-alkyl esters | |
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Record name | Ethyl maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892145 | |
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Record name | 2-Butenedioic acid (Z)-, mono-C16-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.799 | |
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Record name | Ethyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.488 | |
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Record name | ETHYL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK5N1DQX7U | |
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Record name | Ethyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 - 68 °C | |
Record name | Ethyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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